molecular formula C23H25NO4 B557504 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid CAS No. 371770-32-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid

Cat. No.: B557504
CAS No.: 371770-32-0
M. Wt: 379,46 g/mole
InChI Key: NVZVRXJTMCMDNR-NRFANRHFSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379,46 g/mole. The purity is usually 95%.
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Mechanism of Action

Fmoc-Cpa-OH, also known as FMOC-L-CYCPENTALA-OH or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid, is a compound that contains both an amino group and a carboxyl group . This compound has a variety of applications in the field of biochemistry and pharmacology.

Target of Action

It’s known that fmoc-modified amino acids and short peptides, which fmoc-cpa-oh is a part of, have eminent self-assembly features . These features make them potential building blocks for the fabrication of functional materials .

Mode of Action

Fmoc-Cpa-OH, like other Fmoc-modified amino acids, is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-modified amino acids and short peptides have been shown to possess self-assembly features . This self-assembly can potentially influence various biochemical pathways, particularly those involving the formation of functional materials .

Pharmacokinetics

The solubility of fmoc-cpa-oh in dmso is 100 mg/ml , which could potentially impact its bioavailability.

Result of Action

It’s known that fmoc-modified amino acids and short peptides have distinct potential for applications due to the inherent hydrophobicity and aromaticity of the fmoc moiety . These properties can promote the association of building blocks, leading to the formation of functional materials .

Action Environment

It’s known that the solubility of fmoc-cpa-oh in dmso is 100 mg/ml , suggesting that the solvent environment could potentially influence its action.

Properties

IUPAC Name

(2S)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZVRXJTMCMDNR-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610926
Record name 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371770-32-0
Record name 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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